3,5-Dibromo-2-chloro-4,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-chloro-4,6-dimethylpyridine is a chemical compound with the molecular formula C7H6Br2ClN It is a derivative of pyridine, characterized by the presence of two bromine atoms, one chlorine atom, and two methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine typically involves the bromination and chlorination of 4,6-dimethylpyridine. One common method includes the following steps:
Bromination: 4,6-dimethylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 5 positions.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like phosphorus pentachloride or thionyl chloride to introduce a chlorine atom at the 2 position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-chloro-4,6-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine N-oxide.
Scientific Research Applications
3,5-Dibromo-2-chloro-4,6-dimethylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The methyl groups may also contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyridine: This compound lacks the bromine atoms present in 3,5-Dibromo-2-chloro-4,6-dimethylpyridine, resulting in different chemical properties and reactivity.
3,5-Dibromo-4-chloro-2,6-dimethylpyridine: This compound has a similar structure but with the chlorine atom at the 4 position instead of the 2 position.
Uniqueness
This compound is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6Br2ClN |
---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
3,5-dibromo-2-chloro-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3 |
InChI Key |
BKMOCGVAJFPIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)Cl)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.